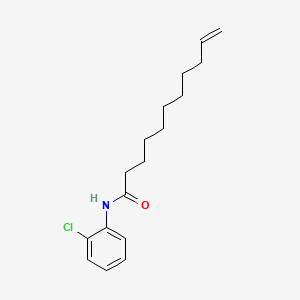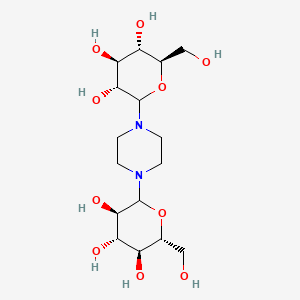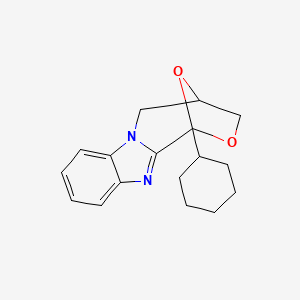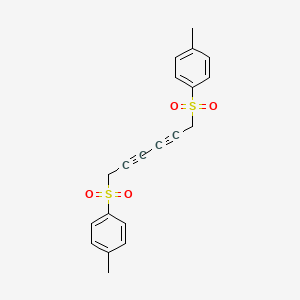
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a heterocyclic compound that belongs to the class of 1,2,4-triazoles.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the reaction of ester ethoxycarbonylhydrazones with primary amines . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . The exact molecular targets and pathways can vary depending on the specific application and the organism being targeted .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-5-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one: Similar in structure but with an isopropyl group instead of a propyl group.
4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Contains a chlorophenyl group, which imparts different chemical properties.
5-Nitro-2,4-dihydro-3H-1,2,4-triazol-3-one: A nitro-substituted derivative with distinct reactivity and applications.
Uniqueness
4-Amino-5-propyl-2,4-dihydro-3H-1,2,4-triazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
Eigenschaften
CAS-Nummer |
75989-56-9 |
|---|---|
Molekularformel |
C5H10N4O |
Molekulargewicht |
142.16 g/mol |
IUPAC-Name |
4-amino-3-propyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C5H10N4O/c1-2-3-4-7-8-5(10)9(4)6/h2-3,6H2,1H3,(H,8,10) |
InChI-Schlüssel |
YSORPAIURFODQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NNC(=O)N1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[({2-Ethyl-3-[(oxiran-2-yl)methoxy]hexyl}oxy)methyl]oxirane](/img/structure/B14438469.png)










![Methyl [(1S,2S)-2-hydroxycyclohexyl]acetate](/img/structure/B14438532.png)
